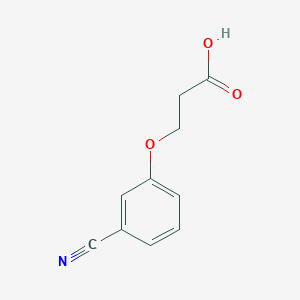

3-(3-Cyanophenoxy)propionic acid

Description

Contextualization within Aromatic Nitriles and Carboxylic Acids Research Domains

3-(3-Cyanophenoxy)propionic acid belongs to two significant classes of organic compounds: aromatic nitriles and carboxylic acids. Aromatic nitriles, characterized by a nitrile group (-C≡N) attached to an aromatic ring, are valued for their distinct physicochemical properties, including high boiling points and polarity. numberanalytics.com They are crucial intermediates in organic synthesis, serving as precursors for amines, amides, and, importantly, carboxylic acids through hydrolysis. numberanalytics.comnumberanalytics.com The hydrolysis of aromatic nitriles can be catalyzed by either acids or bases, providing a versatile route to the corresponding carboxylic acids. numberanalytics.comnumberanalytics.com

Simultaneously, the presence of the carboxylic acid group (-COOH) places this compound within another vital area of chemical research. Carboxylic acids are fundamental building blocks in organic synthesis and are prevalent in numerous biologically active molecules. nih.govresearchgate.net The acidic nature of the carboxyl group allows it to participate in a wide array of chemical reactions, including esterification and amidation, making it a key functional group for creating diverse molecular architectures. nih.govresearchgate.net The dual functionality of this compound, possessing both a reactive nitrile and a carboxylic acid group, makes it a particularly interesting subject for synthetic and medicinal chemistry explorations.

Significance of Phenoxypropionic Acid Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The phenoxypropionic acid scaffold, the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.gov The ether linkage in the phenoxy group and the propionic acid side chain provide a versatile framework that can be readily modified to interact with various biological targets. nih.gov

Research has demonstrated the importance of the phenoxy moiety for biological activity, often engaging in π-π interactions with protein residues. nih.gov Derivatives of phenoxypropionic acid have been investigated for a multitude of therapeutic applications, including:

Neurological disorders: Acting on receptors like the GABA-A/benzodiazepine receptor complex. nih.gov

Anticancer agents. nih.gov

Antimicrobial and antiparasitic drugs. nih.gov

Analgesics. nih.gov

Anti-diabetic agents. nih.gov

For instance, novel 1,3,4-thiadiazole (B1197879) compounds derived from 4-phenoxybutyric acid have shown antibacterial activity. nih.gov Furthermore, the carboxylic acid group is often essential for activity, forming critical interactions with amino acid residues in enzyme active sites, as seen in the case of COX inhibitors. nih.gov The synthesis of various 3-arylpropionic acids has led to the discovery of potent and selective agonists for receptors like the G protein-coupled receptor 40 (GPR40) and sphingosine-1-phosphate receptor-1 (S1P1). nih.govresearchgate.net

Historical Development and Emerging Research Trajectories for Cyano-Substituted Carboxylic Acids

The development of synthetic methodologies for cyano-substituted carboxylic acids has evolved significantly. Historically, the synthesis often involved multi-step procedures. However, recent advancements have focused on more direct and efficient routes. One such method is the direct conversion of carboxylic acids to nitriles through processes like indium-catalyzed transnitrilation or continuous-flow protocols under high-temperature and high-pressure conditions. researchgate.netnih.gov These modern techniques offer advantages in terms of atom economy and reduced use of hazardous reagents. researchgate.netresearchgate.net

Development of novel catalysts and reaction conditions for their synthesis. researchgate.net

Investigation of their potential as building blocks in the synthesis of complex heterocyclic compounds. numberanalytics.com

Exploration of their utility in materials science , for example, in the creation of advanced polymers and dyes. numberanalytics.com

Systematic structure-activity relationship (SAR) studies to understand how the position and electronic effects of the cyano group influence biological activity in medicinal chemistry. researchgate.netnih.gov

The continued exploration of cyano-substituted carboxylic acids like this compound promises to yield novel molecules with valuable applications across various scientific disciplines.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 210962-57-5 cymitquimica.com |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol cymitquimica.com |

| Synonyms | Propanoic acid, 3-(3-cyanophenoxy)-; 3-(3-Cyanophenoxy)propanoic acid cymitquimica.com |

This data is compiled from available chemical supplier information.

Related Cyano-Substituted and Propionic Acid Compounds in Research

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 3-(4-Cyanophenyl)propionic acid | 42287-94-5 sigmaaldrich.com | C10H9NO2 sigmaaldrich.com | Organic Synthesis Intermediate sigmaaldrich.com |

| (S)-3-Amino-3-(4-cyano-phenyl)-propionic acid | 718596-77-1 chemicalbook.com | C10H10N2O2 chemicalbook.com | Chiral Building Block chemicalbook.com |

| 3-(3-Hydroxyphenyl)propionic acid | 501-97-3 | C9H10O3 | Endothelial Nitric Oxide Synthase (eNOS) Activator medchemexpress.com |

| 2-Phenylpropionic acid | 492-37-5 | C9H10O2 | Scaffold for COX Inhibitors nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | Not Available | C9H11NO3 | Antimicrobial Agent Development nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyanophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-7-8-2-1-3-9(6-8)14-5-4-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWGPSODOLQZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590990 | |

| Record name | 3-(3-Cyanophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-57-5 | |

| Record name | 3-(3-Cyanophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Cyanophenoxy Propionic Acid and Analogues

Strategic Approaches to the Phenoxypropionic Acid Moiety Construction

The phenoxypropionic acid scaffold is central to the molecule's structure. Its synthesis involves the formation of an ether linkage and the establishment of a carboxylic acid functional group.

The formation of the ether bond between the phenolic and propionic acid components is a critical step. The Williamson ether synthesis is a classical and widely employed method for this transformation. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction.

In the context of synthesizing phenoxypropionic acid derivatives, this typically involves reacting an alkali metal salt of a phenol with an ester or salt of a 2-halopropionic acid. google.com For instance, a phenol can be treated with an inorganic base like sodium hydroxide (B78521) in an inert organic solvent such as toluene. google.com To this solution, an ester of 2-chloropropionic acid is added. The reaction mixture is often stirred at a temperature between 10°C and 35°C for several hours before being heated to reflux to ensure the completion of the reaction. google.com This process yields an alkali metal salt of the desired phenoxypropionic acid, which is then acidified to precipitate the final product. google.com

A variation of this procedure involves reacting an alkali metal salt of the phenol directly with an alkali metal salt of L-2-chloropropionic acid in an aromatic hydrocarbon solvent, often in the presence of an aprotic polar solvent like N,N-dimethylformamide (DMF) to facilitate the reaction. google.com

Table 1: Representative Conditions for Etherification in Phenoxypropionic Acid Synthesis

| Phenol Component | Propionic Acid Component | Base | Solvent System | Temperature Profile | Reference |

| Phenol Derivative | Ester of 2-chloropropionic acid | Sodium Hydroxide | Toluene | 10-35°C then reflux | google.com |

| Alkali metal salt of Phenol | Alkali metal salt of L-2-chloropropionic acid | (Pre-formed salts) | Toluene / DMF | Not specified | google.com |

The carboxylic acid group can be incorporated through several methods, either by starting with a precursor that is later converted to the acid or by directly adding a carboxyl group.

A common and effective strategy for preparing carboxylic acids is through the hydrolysis of nitriles. libretexts.orglibretexts.org This two-step method begins with an organic halogen compound. libretexts.orglibretexts.org First, a nitrile intermediate is generated via a nucleophilic substitution (SN2) reaction, where a cyanide anion replaces a halogen. libretexts.orglibretexts.org For the target molecule, this would involve reacting 3-phenoxypropyl halide with a cyanide salt to form 3-phenoxypropionitrile.

Once the nitrile intermediate is obtained, it can be hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.

Base-catalyzed hydrolysis: The nitrile is heated with a strong base like sodium hydroxide. This initially produces a carboxylate salt, which must then be treated with a strong acid in a separate step to liberate the free carboxylic acid. libretexts.orglibretexts.org

The cyano group on the aromatic ring is generally more resistant to hydrolysis than the aliphatic nitrile, allowing for selective conversion under controlled conditions. However, the cyanoarene functionality itself is a valuable handle that can be hydrolyzed to a benzoic acid derivative if desired. nih.gov

Another powerful method for synthesizing carboxylic acids involves the carboxylation of organometallic intermediates. libretexts.orglibretexts.org This procedure also typically starts with an organic halide. libretexts.orglibretexts.org The halide is first converted into a strongly nucleophilic organometallic reagent, such as a Grignard reagent (organomagnesium) or an organolithium compound. libretexts.orgorganicchemistrytutor.com

This highly reactive intermediate is then exposed to carbon dioxide (often in the form of dry ice), which acts as an electrophile. libretexts.orglibretexts.org The organometallic compound adds to the carbon dioxide, forming the salt of the carboxylic acid. libretexts.orglibretexts.org A subsequent workup with a strong aqueous acid is required to protonate the carboxylate salt and yield the final carboxylic acid product. libretexts.orglibretexts.org

When using organolithium reagents, two equivalents are often necessary. The first equivalent acts as a base, deprotonating the carboxylic acid if one is already present, while the second equivalent acts as a nucleophile. organicchemistrytutor.com This method is particularly useful for adding a carboxyl group to an aromatic ring, for example, by starting with a bromo-substituted phenoxypropionate ester. More recently, nickel-catalyzed carboxylations of aryl halides have also been developed. youtube.com

Table 2: Comparison of Carboxylic Acid Formation Routes

| Method | Starting Material | Key Intermediate | Key Reagents | Initial Product | Reference |

| Nitrile Hydrolysis | Organic Halide | Nitrile | 1. Cyanide salt (e.g., NaCN)2. H₃O⁺ or OH⁻/H₃O⁺ | Carboxylic Acid or Salt | libretexts.orglibretexts.org |

| Organometallic Carboxylation | Organic Halide | Organometallic Reagent (Grignard, Organolithium) | 1. Mg or Li2. CO₂3. H₃O⁺ | Carboxylate Salt | libretexts.orglibretexts.orgorganicchemistrytutor.com |

Carboxylic Acid Functional Group Formation Routes

Introduction of the Cyano Functional Group in Aromatic Systems

Introducing the cyano group onto the aromatic ring is a key transformation. This can be achieved through classical methods that often require harsh conditions or through more modern, milder catalytic processes.

Direct cyanation involves substituting a hydrogen atom or a leaving group on the aromatic ring with a cyanide group.

Classical Methods: The Sandmeyer reaction is a well-established method for converting aniline (B41778) derivatives (Ar-NH₂) into benzonitriles (Ar-CN). It proceeds via a diazonium salt intermediate. The Rosenmund-von Braun reaction uses stoichiometric copper(I) cyanide to cyanate (B1221674) aryl halides. wikipedia.org

Transition-Metal-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions are now extensively used for the cyanation of aryl halides (iodides, bromides, and even chlorides). wikipedia.org These reactions typically use potassium cyanide (KCN) or its less toxic surrogate, zinc cyanide (Zn(CN)₂), as the cyanide source. wikipedia.org Nickel-catalyzed cyanations have also emerged as a valuable alternative to precious metals. wikipedia.org

Photoredox Catalysis: A more recent and milder approach involves the direct C-H functionalization of aromatic compounds using photoredox catalysis. nih.govacs.orgnih.gov This method can use an organic acridinium (B8443388) photoredox catalyst and a cyanide source like trimethylsilyl (B98337) cyanide under an aerobic atmosphere. nih.govacs.org The reaction proceeds at room temperature and is compatible with a wide range of functional groups, offering a direct way to install a cyano group onto an unfunctionalized arene without the need for a pre-installed leaving group. acs.orgnih.gov

Dehydration of Amide Precursors

The conversion of a primary amide to a nitrile via dehydration is a fundamental and efficient transformation in organic synthesis. acs.org This method is directly applicable to the synthesis of 3-(3-Cyanophenoxy)propionic acid from its corresponding amide precursor, 3-(3-carbamoylphenoxy)propionic acid. The reaction involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the cyano group (-C≡N).

A variety of dehydrating agents can be employed for this purpose. Common laboratory-scale reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). A particularly effective and mild method involves the use of a sulfur trioxide-amine adduct, such as the sulfur trioxide-triethylamine complex, in a basic medium. researchgate.net This process is advantageous as it often proceeds under relatively mild conditions, with temperatures ranging from room temperature (approx. 25°C) to 120°C, and can provide high yields in short reaction times. researchgate.net

The general reaction is as follows:

Image of the dehydration of 3-(3-carbamoylphenoxy)propionic acid to this compound.

The process typically involves reacting the amide with the dehydrating agent, often in an inert solvent. researchgate.net The choice of reagent and conditions can be tailored to the specific substrate to maximize yield and minimize side reactions.

Transnitrilation Reactions Utilizing Carboxylic Acids

Transnitrilation, or the acid-nitrile exchange reaction, presents a direct route to synthesize nitriles from carboxylic acids. acs.org This method uses a simple nitrile, typically acetonitrile (B52724), as both the solvent and the nitrogen source, converting a carboxylic acid directly to the corresponding nitrile. acs.orgresearchgate.net This approach can be applied to synthesize this compound from a suitable precursor like 3-(3-carboxyphenoxy)propionic acid, although it would require selective reaction at the aromatic carboxyl group.

The reaction is generally performed at elevated temperatures (e.g., 200°C) and can be catalyzed by Lewis acids or other promoters. acs.orgresearchgate.net Indium trichloride (B1173362) (InCl₃) has been reported as an effective, non-toxic, and water-resistant catalyst for this transformation. acs.orgresearchgate.net Catalyst-free versions have also been developed, which operate under high-temperature and high-pressure continuous-flow conditions, where acetonitrile exists in a supercritical state. researchgate.net

The mechanism of transnitrilation is understood to be an equilibrium reaction that does not necessarily proceed through a distinct amide intermediate, but rather via an equilibrated Mumm-type reaction involving an imide intermediate. researchgate.net This method avoids the need to first isolate the corresponding amide, offering a more streamlined process from readily available carboxylic acids.

Multi-Step Synthesis Pathways for Complex this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step pathways that allow for the introduction of diverse functional groups and structural motifs. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are central to these strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, these reactions can be used in several ways. One key approach is the palladium-catalyzed cyanation of an aryl halide or triflate. For instance, a precursor like 3-(3-bromophenoxy)propionic acid could be coupled with a cyanide source, such as zinc cyanide (Zn(CN)₂), to install the nitrile group. This method benefits from milder conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. researchgate.net

Alternatively, the Suzuki-Miyaura coupling can be employed to construct the carbon skeleton. This involves the reaction of an aryl halide (e.g., a brominated cyanophenoxy derivative) with an arylboronic acid. byjus.comyoutube.com This strategy is highly versatile for creating derivatives with substituted aryl groups attached to the core structure. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Systems based on palladium(II) acetate (B1210297) with phosphine (B1218219) ligands like SPhos are often effective. youtube.com

Below is a table summarizing typical conditions for palladium-catalyzed coupling reactions relevant to the synthesis of aromatic nitriles and their derivatives.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Reactants | Solvent | Temperature | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ (1) | SPhos (2) | Bromothiophene, Cyclopropylboronic acid | Toluene/H₂O | 100°C | 93 | youtube.com |

| Suzuki-Miyaura | PdCl₂(PPh₃)₂ (1) | - | 3-Bromophthalide, Arylboronic acid | H₂O:THF (9:1) | 70°C | 94 | byjus.com |

| Cyanation | Palladacycle P1 (0.1) | - | Aryl Bromide, Zn(CN)₂ | t-Amyl-OH | 100°C | 97 | researchgate.net |

| Heck Coupling | Pd(OAc)₂ (0.5) | NISPCPP (2.0) | 4-Bromoanisole, Ethene | Dioxane | 120°C | >99 (styrene) | nih.gov |

This table is interactive. Click on the headers to sort.

Once the core this compound structure is synthesized, it can undergo further transformations to generate a library of derivatives. These strategies focus on modifying the existing functional groups—the carboxylic acid and the aromatic ring.

The carboxylic acid moiety is a versatile handle for derivatization. It can be readily converted into a variety of other functional groups:

Amides: Reaction with amines using standard peptide coupling reagents (e.g., HATU, HOBt) can produce a wide range of amide derivatives. lumenlearning.com

Esters: Esterification with various alcohols under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base yields corresponding esters.

Alcohols: Reduction of the carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 3-(3-cyanophenoxy)propan-1-ol.

The aromatic ring can also be functionalized, typically through electrophilic aromatic substitution, although the positions of substitution will be directed by the existing cyano and ether groups. Furthermore, if the aromatic ring was initially synthesized with other functional groups (e.g., a halogen), these can serve as handles for further cross-coupling reactions to introduce additional diversity.

Patent Literature Analysis on Synthetic Routes for Cyanophenoxypropionic Acid Derivatives

An analysis of patent literature reveals industrially relevant and scalable synthetic routes for compounds structurally related to this compound. These patents often prioritize cost-effectiveness, safety, and efficiency.

A key transformation covered in patent literature is the dehydration of amides to nitriles. For instance, patent US5817827A describes a process for dehydrating aliphatic, aromatic, and heteroaromatic amides using a sulfur trioxide-amine adduct in a basic reaction medium. researchgate.net This method is highlighted for its mild conditions and high yields, making it suitable for industrial-scale production of nitriles from amide precursors. researchgate.net

Patents for complex pharmaceuticals often describe multi-step syntheses where palladium-catalyzed reactions are crucial. Reviews of drug synthesis patents show that palladium-catalyzed coupling reactions, such as Suzuki and Larock indole (B1671886) synthesis, are frequently used to construct complex heterocyclic and aromatic cores. libretexts.org These methods are valued for their reliability and functional group tolerance.

Furthermore, synthetic routes disclosed in patents for drugs containing spirocycles or other complex motifs often begin with simpler, commercially available starting materials and build complexity step-wise. organic-chemistry.org For example, a patented synthesis might involve an initial ketalization or condensation reaction, followed by coupling and functional group interconversions to reach the final target molecule. organic-chemistry.org These patented strategies underscore the importance of robust, high-yielding reactions in the efficient assembly of complex molecules.

The table below summarizes key aspects of selected patents relevant to the synthesis of precursors and analogues of this compound.

| Patent/Reference | Assignee/Author | Core Methodology Described | Relevance |

| US5817827A | F. Hoffmann-La Roche AG | Dehydration of amides to nitriles using SO₃-amine adducts. researchgate.net | Provides a mild and efficient industrial method for the nitrile formation step. researchgate.net |

| J Med Chem. 2007, 50(12), 2807-17 | Kuo, G-H., et al. | Synthesis of 3-aryl-3-phenoxy-propionic acid derivatives as GPR40 agonists. | Demonstrates derivatization strategies on a similar phenoxypropionic acid core. |

| Molecules 2023, 28(10), 4209 | Fridman, R., et al. | Review of synthetic routes to approved drugs, including patent literature. organic-chemistry.org | Illustrates common industrial strategies like step-wise functionalization and coupling reactions. organic-chemistry.org |

| WO2022000868A1 | Jiangsu Hansoh Pharmaceutical Group Co., Ltd. | Multi-step synthesis of camptothecin (B557342) derivatives involving amide formation and cyclization. | Highlights complex synthetic sequences where atom economy and step efficiency are considerations. |

This table is interactive. Click on the headers to sort.

Chemical Transformations and Reaction Mechanisms Involving 3 3 Cyanophenoxy Propionic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) in 3-(3-Cyanophenoxy)propionic acid is a primary site for various chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted into esters and amides through reactions with alcohols and amines, respectively. These transformations are fundamental in organic synthesis for creating a variety of derivatives.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org While specific studies on the esterification of this compound are not extensively detailed in publicly available literature, the general mechanism is well-established. For instance, the esterification of propanoic acid with various alcohols has been studied, showing that reaction rates and yields are influenced by factors such as the structure of the alcohol, the molar ratio of reactants, and the reaction temperature. orgsyn.org A common method involves heating the carboxylic acid with the alcohol and a catalytic amount of a strong acid like sulfuric acid. orgsyn.org Greener alternatives using solid acid catalysts like dried Dowex H+ have also been developed, offering simpler workup procedures. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com Therefore, coupling agents are frequently employed to activate the carboxylic acid. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides are effective for this purpose. researchgate.net Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, have also been shown to be effective for direct amidation under mild conditions. organic-chemistry.org These methods generally provide high yields and can be applied to a wide range of amines, including primary and secondary amines. organic-chemistry.org

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., CDI, Boron-based reagents) | Amide |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, although it typically requires specific conditions or the presence of activating functional groups. The decarboxylation of simple alkanoic acids is generally difficult. However, the presence of other functional groups can facilitate this reaction. For instance, α-oxo carboxylic acids undergo decarboxylation under visible-light photoredox catalysis. researchgate.net While there is no specific literature detailing the decarboxylation of this compound, general methods for decarboxylation of carboxylic acids include photoredox catalysis and various metal-catalyzed reactions. researchgate.net

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions to yield a variety of important chemical entities.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org This transformation is a common and useful reaction in organic synthesis. researchgate.net

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgresearchgate.net The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orgresearchgate.net An intermediate imidic acid is formed, which then tautomerizes to an amide. researchgate.net Under forcing conditions, the amide is further hydrolyzed to the corresponding carboxylic acid, in this case, 3-(3-carboxyphenoxy)propanoic acid. pressbooks.pub

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). researchgate.net The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. researchgate.netpressbooks.pub Subsequent protonation and tautomerization lead to the formation of an amide intermediate, which is then hydrolyzed to a carboxylate salt. researchgate.netpressbooks.pub Acidification of the reaction mixture is necessary to obtain the final carboxylic acid. pressbooks.pub

| Hydrolysis Condition | Intermediate Product | Final Product |

| Acid-catalyzed | Amide | Carboxylic Acid |

| Base-catalyzed | Amide | Carboxylate Salt (then Carboxylic Acid upon acidification) |

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a valuable route to amino compounds. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. pressbooks.pubmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orgpressbooks.pub A second hydride addition then occurs, leading to a dianion, which upon protonation during aqueous workup, yields the primary amine, 3-(3-(aminomethyl)phenoxy)propanoic acid. pressbooks.pubmasterorganicchemistry.com

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

Nucleophilic Additions to the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles. researchgate.netpressbooks.pub The electrophilic nature of the nitrile carbon allows for the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.orgpressbooks.pub

For example, Grignard reagents can add to the nitrile group to form an imine anion, which upon hydrolysis, yields a ketone. pressbooks.pub This reaction provides a method for the synthesis of ketones from nitriles. The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by protonation to form an imine, which is then hydrolyzed to the ketone. pressbooks.pub

The reactivity of nitriles with nucleophiles like cysteine has also been studied, highlighting the potential for covalent interactions with biological molecules. nih.gov The reaction proceeds via a nucleophilic attack of the thiol group on the nitrile carbon, forming a thioimidate intermediate. nih.gov

C-CN Bond Cleavage Reactions in Aromatic Nitriles

The carbon-cyano (C-CN) bond in aromatic nitriles is thermodynamically stable, yet its cleavage can be achieved, typically through transition-metal-catalyzed reactions. researchgate.netsnnu.edu.cn This transformation is of significant interest as it allows for the functionalization of aromatic rings by replacing the cyano group.

The predominant mechanism for C-CN bond cleavage involves the oxidative addition of the aromatic C-CN bond to a low-valent transition metal center, such as Nickel(0). acs.org The process is initiated by the coordination of the metal to the nitrile's π-system. For many aromatic nitriles, the reaction proceeds through an η²-arene complex, where the metal coordinates to the C=C bond adjacent to the cyano substituent, which is considered a crucial intermediate leading to the C-CN bond activation. acs.org Following coordination, the metal inserts into the C-CN bond, forming a M(II)-cyanide complex (e.g., (L)Ni(Ar)(CN)). This step effectively cleaves the C-CN bond. From this intermediate, various synthetic transformations can be achieved, such as cross-coupling reactions where the cyano group acts as a leaving group. researchgate.net

The feasibility and rate of C-CN bond cleavage are influenced by the electronic properties of the aromatic ring. In the case of this compound, the presence of the electron-donating ether linkage (-O-R) and the electron-withdrawing carboxylic acid group will modulate the electron density of the ring, thereby influencing the kinetics of the metal insertion step. Hammett plot studies on para-substituted benzonitriles have shown a buildup of negative charge at the ipso-carbon in the transition state, indicating that electron-withdrawing groups can facilitate the reaction. acs.org

| Catalyst System | Aromatic Nitrile Substrate | Reaction Type | Reference |

|---|---|---|---|

| Ni(0) complex, e.g., [Ni(dippe)H]₂ | Benzonitrile, Cyanopyridines | Oxidative Addition / C-CN Cleavage | acs.org |

| Ni/dcype | Aryl Nitriles | Thiolation (C-S bond formation) | researchgate.net |

| Rh(I) complex | Aryl Nitriles | Hydrodecyanation | snnu.edu.cn |

| Pd(0)/ligand | Aryl Nitriles | Suzuki-Miyaura Coupling | snnu.edu.cn |

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is dictated by the two substituents: the 3-cyanophenyl group and the propionic acid ether linkage. The ether group (-OR) is an activating group and directs electrophilic attack to the ortho and para positions. Conversely, the cyano group (-CN) is a deactivating group and a meta-director.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. viamedica.pl The regiochemical outcome is controlled by the directing effects of the existing substituents. For this compound, the activating ether group at C1 is the dominant directing group. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to it: C2, C4, and C6.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (e.g., FeBr₃ or AlCl₃) would lead to the substitution of a bromine or chlorine atom. libretexts.org

Friedel-Crafts Reactions: Acylation or alkylation using an acyl halide or alkyl halide with a Lewis acid catalyst would introduce an acyl or alkyl group, respectively. masterorganicchemistry.com However, Friedel-Crafts reactions are often inhibited by strongly deactivating groups like -CN, which may complicate the reaction.

The cyano group at C3 deactivates the ring, particularly at the positions ortho and para to it (C2, C4). However, the activating effect of the ether group generally overcomes this deactivation. The position para to the ether (C4) is often favored due to reduced steric hindrance compared to the ortho positions (C2, C6).

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | -NO₂ | 4-Nitro-3-(3-cyanophenoxy)propionic acid | 2-Nitro-3-(3-cyanophenoxy)propionic acid, 6-Nitro-3-(3-cyanophenoxy)propionic acid |

| Bromination | -Br | 4-Bromo-3-(3-cyanophenoxy)propionic acid | 2-Bromo-3-(3-cyanophenoxy)propionic acid, 6-Bromo-3-(3-cyanophenoxy)propionic acid |

| Acylation | -C(O)R | 4-Acyl-3-(3-cyanophenoxy)propionic acid | 2-Acyl-3-(3-cyanophenoxy)propionic acid, 6-Acyl-3-(3-cyanophenoxy)propionic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) involves the replacement of a substituent on an aromatic ring by a nucleophile. osti.gov This reaction typically requires two main features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

The parent molecule, this compound, lacks a conventional leaving group. The ether linkage and the hydrogen atoms on the ring are not readily displaced by nucleophiles under typical NAS conditions. The cyano group is strongly electron-withdrawing and does activate the ring to nucleophilic attack. However, without a leaving group, NAS is not a facile process for this compound.

For NAS to occur, a derivative of this compound bearing a leaving group would be necessary. For instance, if a halogen were introduced onto the ring via an EAS reaction (e.g., at the C4 position), the resulting halo-derivative could potentially undergo NAS. In such a scenario, the cyano group at C3 would be meta to the leaving group at C4, and would therefore only have a minor activating effect. The ether group at C1 would be ortho to a leaving group at C6 or para to a leaving group at C4, and its electron-donating nature would actually disfavor NAS. Therefore, even halogenated derivatives of this compound would likely be poor substrates for NAS reactions.

Stereochemical Considerations and Enantioselective Transformations

The parent molecule, this compound, is achiral as it does not possess any stereocenters. However, stereochemistry becomes a critical consideration when chemical transformations introduce chirality into the molecule. This can be achieved through reactions at the propionic acid side chain.

For instance, the introduction of a substituent at the α-carbon (C2) or β-carbon (C3) of the propionic acid moiety could create a chiral center. Many 2-arylpropionic acids, known as "profens," are chiral and often exhibit stereospecific biological activity, with the (S)-enantiomer typically being the more active form. viamedica.plorientjchem.org

Enantioselective synthesis or resolution would be required to obtain a single enantiomer of a chiral derivative of this compound. Several strategies could be envisioned:

Asymmetric Catalysis: An enantioselective reaction, such as an asymmetric hydrogenation or hydrocyanation of an unsaturated precursor, could be used to establish the stereocenter with a high degree of enantiomeric excess.

Enzymatic Resolution: Enzymes, such as lipases or esterases, can be used for the kinetic resolution of a racemic mixture of a chiral derivative. For example, the enantioselective hydrolysis of a racemic ester derivative could yield an enantioenriched carboxylic acid and the unreacted ester. nih.gov

Chiral Auxiliaries: A chiral auxiliary could be attached to the carboxylic acid group, directing a subsequent diastereoselective reaction on the side chain. Removal of the auxiliary would then yield the chiral product.

| Starting Material (Derivative) | Transformation | Potential Chiral Product | Stereochemical Outcome |

|---|---|---|---|

| 3-(3-Cyanophenoxy)acrylic acid | Asymmetric Hydrogenation | (R)- or (S)-3-(3-Cyanophenoxy)propionic acid | Creation of a chiral center at C2 |

| Racemic Methyl 2-bromo-3-(3-cyanophenoxy)propionate | Enzymatic Hydrolysis | (R)- or (S)-2-bromo-3-(3-cyanophenoxy)propionic acid | Kinetic resolution of enantiomers |

| This compound | Microbial Hydroxylation | (R)- or (S)-3-(3-Cyanophenoxy)-2-hydroxypropionic acid | Creation of a chiral center at C2 |

Biological Activities and Mechanistic Insights of 3 3 Cyanophenoxy Propionic Acid Derivatives

Modulatory Effects on Biological Targets and Pathways

Derivatives of phenoxypropionic acid have demonstrated a wide range of effects on various biological targets and pathways, highlighting their potential as therapeutic agents. These activities are often attributed to their ability to mimic endogenous molecules and interact with enzymes and receptors involved in pathological processes.

A significant area of research for phenoxyalkanoic acid derivatives has been in the field of inflammation, largely due to their structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. nih.gov

Research into novel phenoxy acetic acid derivatives has led to the development of potent and selective COX-2 inhibitors. nih.gov The COX-2 isoform is primarily induced during inflammation, and its selective inhibition is a strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. nih.govnih.gov For instance, certain synthesized phenoxy acetic acid derivatives have shown significant COX-2 inhibition, with IC₅₀ values in the nanomolar range, comparable or superior to celecoxib, a well-known COX-2 inhibitor. nih.gov

Structure-activity relationship (SAR) studies of phenoxyalkanoic acid derivatives have revealed that the nature and position of substituents on the phenoxy ring, as well as the length and structure of the alkanoic acid chain, are critical for anti-inflammatory potency. For example, certain trichlorophenoxy derivatives with a 1-thiopropyl moiety have been shown to possess notable anti-edematous activity. nih.gov The anti-inflammatory activity of related structures like indan-1-propionic acid derivatives has also been found to be dose-dependent and comparable to established drugs like Phenylbutazone. core.ac.uk

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| 5d | 7.02 ± 0.15 | 0.06 ± 0.003 | 117 |

| 5e | 6.55 ± 0.11 | 0.07 ± 0.005 | 93.57 |

| 5f | 4.07 ± 0.12 | 0.06 ± 0.004 | 67.83 |

| 7b | 9.01 ± 0.08 | 0.08 ± 0.006 | 112.6 |

| 10c | 12.5 ± 0.14 | 0.09 ± 0.009 | 138.8 |

| 10d | 11.9 ± 0.21 | 0.07 ± 0.002 | 170 |

| 10e | 10.5 ± 0.18 | 0.06 ± 0.001 | 175 |

| 10f | 10.1 ± 0.11 | 0.06 ± 0.003 | 168.3 |

| Celecoxib | 14.93 ± 0.12 | 0.11 ± 0.01 | 135.72 |

| Mefenamic Acid | 29.9 ± 0.09 | 5.3 ± 0.11 | 5.64 |

| Data sourced from a study on novel phenoxy acetic acid derivatives. nih.gov The selectivity index is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. |

The phenoxy moiety is a common feature in many compounds investigated for their anticancer properties. Derivatives of phenolic acids and related structures have shown cytotoxic activity against various cancer cell lines. uc.pt The antiproliferative effects are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in cancer cell growth and survival. uc.ptnih.gov

For example, studies on (benzoylaminophenoxy)phenol derivatives, which contain a phenoxyphenol backbone, have identified compounds with potent inhibitory activity against the proliferation of both androgen-dependent and androgen-independent prostate cancer cells. nih.gov Similarly, phenoxazine-based ligands have been developed as G-quadruplex (G4) stabilizers, which are considered potential anticancer agents due to their ability to interfere with telomere maintenance and oncogene expression. nih.gov These derivatives were particularly toxic for lung adenocarcinoma and human liver cancer cells. nih.gov

The structural characteristics, such as the number and position of hydroxyl groups on the phenyl ring and the nature of ester or amide linkers, play a crucial role in the cytotoxic activity of these compounds. uc.pt Research on betulonic acid amides, another class of compounds with anticancer potential, has shown that modifications to the core structure can lead to derivatives with selective activity against cancer cells while showing lower toxicity to normal cells. mdpi.com

Table 2: Cytotoxic Activity of Selected Phenolic Acid Esters against HeLa Cells

| Compound | IC₅₀ (µM) |

| Propyl Caffeate | 12.0 |

| Propyl Gallate | 8.0 |

| IC₅₀ represents the concentration causing a 50% decrease in cell viability. uc.pt Data highlights the influence of the number of hydroxyl groups on the phenyl ring. |

Derivatives of propionic acid have also been explored for their antimicrobial potential. nih.govmdpi.com The combination of a hydrophobic phenyl group and a polar carboxylic acid group allows these molecules to interact with and potentially disrupt bacterial cell membranes.

For instance, novel 2-phenylpropionic acid derivatives have been synthesized and evaluated as dual COX inhibitory and antibacterial agents. nih.gov These compounds have shown inhibitory activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Candida species. nih.gov In another study, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated potent, structure-dependent antimicrobial activity against ESKAPE pathogens and drug-resistant fungi, including Candida auris. mdpi.com The incorporation of heterocyclic substituents into the structure was found to enhance the antimicrobial efficacy and broaden the spectrum of activity. mdpi.com

Phenolic acids, in general, are known for their antimicrobial properties, which are attributed to their ability to cause cell membrane damage. mdpi.com G4-stabilizing phenoxazine (B87303) derivatives are also being investigated as potential antiviral and antibacterial agents. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Propanoic Acid Derivatives

| Compound | Organism | MIC (µg/mL) |

| Hydrazone derivative 14 | S. aureus | 4 |

| E. faecalis | 4 | |

| C. auris | 2 | |

| Hydrazone derivative 15 | S. aureus | 2 |

| E. faecalis | 2 | |

| C. auris | 1 | |

| Hydrazone derivative 16 | S. aureus | 4 |

| E. faecalis | 4 | |

| C. auris | 0.5 | |

| Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com |

The phenoxy scaffold is present in ligands for various receptors. Of particular interest is the P2Y1 receptor, a purinergic receptor that plays a role in platelet aggregation and is a target for antithrombotic drugs. While direct antagonism of the P2Y1 receptor by 3-(3-Cyanophenoxy)propionic acid has not been reported, non-nucleotide antagonists with related structural features have been identified.

For example, a non-nucleotide antagonist of the human P2Y1 receptor with a Kᵢ value of 90 nM was developed through chemical optimization of a library hit. nih.gov This compound, proposed for use as an antithrombotic agent, features a phenoxy group, underscoring the potential for phenoxypropionic acid derivatives to interact with this class of receptors. nih.gov The development of such antagonists involves converting nucleotide agonists into antagonists by modifying phosphate (B84403) moieties and ribose conformations, or by screening diverse chemical libraries to find novel, non-nucleotide scaffolds. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of phenoxypropionic acid derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

While direct SAR studies on the 3-cyano group in this compound are not available, we can extrapolate from research on related compounds where various substituents on the phenoxy ring have been systematically evaluated. The electronic and steric properties of these substituents significantly influence biological activity.

In the context of anti-inflammatory activity , substitutions on the phenyl ring of phenoxyacetic acid derivatives are critical for COX-2 selectivity and potency. nih.gov The presence of electron-withdrawing or electron-donating groups can alter the binding affinity to the active site of the enzyme. For example, in a series of anti-inflammatory phenoxyalkanoic acids, chloro-substitutions on the phenoxy ring were important for activity. nih.gov

For anticancer activity , the nature of the substituent on the phenoxy ring can dictate the mechanism of action and potency. In (benzoylaminophenoxy)phenol derivatives, a small substituent at the 2-position of the central phenoxy ring was found to increase anti-prostate cancer activity. nih.gov In a broader context of antimetastatic compounds, functional groups such as methoxy, fluoro, and nitro groups on aromatic rings have been shown to be important for activity, with their position playing a critical role. nih.gov The cyano group, being a strong electron-withdrawing and hydrogen bond-accepting group, would be expected to significantly influence the electronic distribution of the phenoxy ring and its interaction with biological targets.

In antimicrobial agents , substitutions on the phenyl ring of propionic acid derivatives have been shown to modulate their spectrum and potency. The introduction of heterocyclic rings or halogen atoms can enhance activity against specific pathogens. mdpi.com The lipophilicity and electronic character imparted by the substituent are key factors.

Ultimately, the cyano group in the meta-position of the phenoxy ring in this compound would likely have a profound impact on its biological profile by influencing its acidity, lipophilicity, and ability to form specific interactions with target proteins. Further research is needed to elucidate the specific contributions of this moiety to the potential anti-inflammatory, anticancer, and antimicrobial activities of this particular compound.

Impact of Propionic Acid Chain Modifications on Activity

Modifications to the propionic acid side chain of this compound derivatives can significantly influence their pharmacokinetic and pharmacodynamic properties. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available research, general principles derived from related arylpropionic acids suggest key areas of impact.

Alterations to the length, rigidity, and substitution pattern of the propionic acid chain can affect how the molecule interacts with its biological target. For instance, increasing or decreasing the carbon chain length can alter the spatial orientation of the terminal carboxyl group, which is often crucial for binding to receptor sites or active sites of enzymes. The introduction of substituents, such as methyl groups, on the alpha- or beta-carbons can introduce steric hindrance or create new hydrophobic interactions, potentially enhancing or diminishing biological activity.

Studies on other arylpropionic acids have shown that such modifications can lead to compounds with improved half-lives in biological systems. For example, the metabolic oxidation at the benzylic position of some 3-arylpropionic acids is a known pathway for their degradation, and modifications at this position can block this metabolic route, thereby enhancing their duration of action.

| Modification Type | Potential Impact on Biological Activity |

| Chain Length Variation | Alters distance to binding sites, affecting affinity and selectivity. |

| Alkyl Substitution | Can increase lipophilicity, potentially improving membrane permeability. May introduce steric effects that influence binding. |

| Introduction of Unsaturation | Can change the conformational flexibility and electronic properties of the side chain. |

| Cyclization of the Side Chain | Restricts conformational freedom, which can lead to higher receptor affinity and selectivity. |

Role of Stereochemistry in Efficacy and Selectivity

The introduction of a chiral center, for instance by substitution on the propionic acid chain, means that derivatives of this compound can exist as enantiomers. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral compounds. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in their efficacy and selectivity.

Generally, one enantiomer (the eutomer) exhibits the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. Although specific studies on the stereochemistry of this compound derivatives are limited, research on other chiral molecules has consistently demonstrated the importance of stereoselectivity. For example, in some compounds, only isomers with a specific (e.g., S or R) configuration at a particular chiral center show significant biological activity, suggesting that the spatial arrangement of substituents is critical for effective interaction with the target. This highlights that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of specific isomers. nih.govnih.gov

The development of stereoselective syntheses is therefore a critical aspect of drug discovery, enabling the production of enantiomerically pure compounds. This allows for a more precise evaluation of the pharmacological profile of each enantiomer, leading to the development of safer and more effective therapeutic agents.

Enzyme-Mediated Biotransformations and Biocatalysis

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the transformation of organic compounds. Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions.

Nitrilase-Catalyzed Conversions to Carboxylic Acids

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia. nih.gov This enzymatic conversion is a promising method for transforming the cyano group of this compound into a carboxylic acid moiety, yielding 3-(3-Carboxyphenoxy)propionic acid. This transformation can be advantageous as it may alter the compound's solubility, polarity, and biological activity.

The use of nitrilases offers several benefits over chemical hydrolysis methods, which often require harsh conditions such as strong acids or bases and high temperatures. These conditions can lead to the degradation of other functional groups within the molecule. In contrast, the mild reaction conditions of enzymatic hydrolysis can preserve the integrity of the rest of the molecule. While the specific conversion of this compound by nitrilases is not widely reported, the broad substrate specificity of many nitrilases suggests that this is a feasible biotransformation. For instance, nitrilases have been successfully used for the hydrolysis of a wide range of aromatic and aliphatic nitriles. researchgate.net

| Enzyme Source (Example) | Substrate Type | Product |

| Rhodococcus rhodochrous | Aromatic nitriles | Aromatic carboxylic acids |

| Alcaligenes faecalis | Aliphatic and aromatic nitriles | Corresponding carboxylic acids |

| Aspergillus niger | Various nitriles | Corresponding carboxylic acids |

Microbial Involvement in Biotransformation Pathways

Microorganisms are a rich source of diverse enzymes and have been extensively used for the biotransformation of a wide array of chemical compounds, including those with structures analogous to this compound. The degradation of phenoxyalkanoic acids, a class of compounds structurally related to the target molecule, has been studied in various soil microorganisms. acs.orgjournals.co.zanih.gov

These microbial degradation pathways often involve the cleavage of the ether linkage, followed by the further breakdown of the aromatic ring. For example, bacteria such as Stenotrophomonas maltophilia have been shown to utilize phenoxyalkanoic acids as a sole source of carbon and energy. acs.orgjournals.co.za The initial steps in the degradation of these compounds often involve enzymes like dioxygenases, which catalyze the hydroxylation of the aromatic ring, making it susceptible to subsequent cleavage.

The microbial biotransformation of this compound could therefore proceed via two main routes: hydrolysis of the nitrile group as described above, or degradation of the phenoxypropionic acid backbone. The specific pathway would depend on the microbial species and the enzymes they produce. The study of such microbial transformations is crucial not only for understanding the environmental fate of such compounds but also for identifying novel biocatalysts for synthetic applications.

In Vitro and In Vivo Pharmacological Evaluation Strategies for Analogues

The pharmacological evaluation of new chemical entities is a critical step in the drug discovery process. For analogues of this compound, a tiered approach involving both in vitro and in vivo assays would be necessary to characterize their biological activity and therapeutic potential.

In Vitro Evaluation:

Initial screening of analogues would typically involve a battery of in vitro assays to assess their activity against specific biological targets. These assays are often high-throughput and provide a rapid assessment of potency and selectivity. Depending on the therapeutic target, these could include:

Enzyme Inhibition Assays: To determine the inhibitory concentration (IC50) of the compounds against specific enzymes.

Receptor Binding Assays: To measure the affinity of the compounds for their target receptors.

Cell-Based Assays: To evaluate the effect of the compounds on cellular processes such as proliferation, apoptosis, or signaling pathways in relevant cell lines.

Antimicrobial Assays: To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.

| Assay Type | Purpose | Example |

| Enzyme Inhibition | Quantify the potency of enzyme inhibitors. | Measuring the inhibition of cyclooxygenase (COX) enzymes. |

| Receptor Binding | Determine the binding affinity to a specific receptor. | Radioligand binding assays for G-protein coupled receptors. |

| Cell Viability | Assess the cytotoxic or cytostatic effects on cells. | MTT or resazurin-based assays. |

| Gene Expression | Analyze changes in gene expression levels. | Quantitative PCR (qPCR) or microarray analysis. |

In Vivo Evaluation:

Promising candidates identified from in vitro studies would then be advanced to in vivo models to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole organism. The choice of the animal model would depend on the therapeutic indication. For example:

Models of Inflammation and Pain: To evaluate the anti-inflammatory and analgesic properties of the compounds.

Oncology Models: To assess the anti-tumor activity in xenograft or genetically engineered mouse models.

Infectious Disease Models: To determine the efficacy against specific pathogens in an infection model.

Pharmacokinetic studies are crucial to understand how the drug is processed by the body, which helps in determining the appropriate dosing regimen. Toxicological studies are also performed to identify any potential adverse effects. This comprehensive evaluation is essential to establish a compound's therapeutic index and its potential for clinical development.

Applications of 3 3 Cyanophenoxy Propionic Acid in Diverse Fields

Medicinal and Pharmaceutical Sciences

The unique combination of a carboxylic acid, an ether linkage, and a nitrile group in 3-(3-Cyanophenoxy)propionic acid makes it a molecule of interest in the pharmaceutical sciences. While direct and extensive research on this specific compound is not widely published, its structural components are well-represented in various therapeutic agents and drug discovery programs.

Lead Compound Identification and Optimization in Drug Discovery

In the realm of drug discovery, the identification of novel lead compounds is a critical starting point for the development of new therapeutics. A lead compound is a chemical structure that has pharmacological or biological activity and serves as a starting point for modification to improve potency, selectivity, or pharmacokinetic parameters. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example. medchemexpress.com The core structure of this compound, being a propionic acid derivative, suggests its potential as a scaffold for developing new drugs.

The process of lead optimization often involves modifying the lead compound to enhance its desired properties. The cyanophenoxy group in this compound offers several avenues for such modifications. The nitrile group, for instance, is a versatile functional group in medicinal chemistry. nih.gov Its inclusion in a molecule can influence its electronic properties, polarity, and ability to interact with biological targets.

Table 1: Examples of Propionic Acid Derivatives and Their Pharmacological Activities

| Compound | Pharmacological Activity | Reference |

| Ibuprofen | Anti-inflammatory, Analgesic | medchemexpress.com |

| Ketoprofen | Anti-inflammatory, Analgesic | mdpi.com |

| 3-(3-Hydroxyphenyl)propionic acid | Endothelial nitric oxide synthase (eNOS) activator | nih.gov |

| 3-Nitropropionic acid | Mitochondrial respiration inhibitor | mdpi.commdpi.com |

This table presents examples of related propionic acid derivatives to illustrate the range of biological activities associated with this chemical class. The specific activity of this compound would require dedicated experimental evaluation.

Development of Covalent Inhibitors Utilizing Nitrile Functionality

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their biological target, often an enzyme. This can lead to prolonged and potent inhibition. The nitrile group (–C≡N) present in this compound is a key functional group that can participate in covalent bond formation with nucleophilic residues, such as cysteine, in the active site of enzymes. google.com

Therapeutic Agent Potential for Various Diseases

The structural features of this compound suggest its potential as a therapeutic agent for a range of diseases. For instance, derivatives of propionic acid have been investigated for their activity against various pathogens. Furthermore, the phenoxy moiety is present in numerous biologically active compounds.

A patent for benzamidine (B55565) derivatives, which bear some structural resemblance to the cyanophenoxy moiety, has described their potential as anticoagulants due to their ability to inhibit activated blood coagulation factor X. This suggests that with appropriate structural modifications, derivatives of this compound could potentially be explored for similar activities. Research on 3-(3-Hydroxyphenyl)propionic acid, a related compound, has shown its ability to activate endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation and cardiovascular health. nih.gov

Agrochemical Sector

The phenoxypropionic acid chemical class is a cornerstone of the agrochemical industry, particularly in the development of herbicides. The inclusion of a nitrile group can further modulate the biological activity of these compounds.

Herbicide Development and Selective Action

Phenoxy herbicides are a major class of chemicals used to control weeds in agriculture. They can be broadly categorized based on their mode of action. One major group acts as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately death in susceptible broadleaf weeds, while monocotyledonous crops like cereals are often tolerant.

Another class of phenoxypropionic acid herbicides are the "fops," which inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is crucial for fatty acid synthesis, and its inhibition leads to the death of grass weeds. The selectivity of these herbicides arises from differences in the ACCase enzyme between grasses and broadleaf plants.

The presence of a cyano group can significantly influence the herbicidal activity of phenoxypropionic acid derivatives. For example, the inclusion of a cyano group on the imidazo[1,2-a]pyridine (B132010) moiety of phenoxypropionic acid derivatives was found to enhance their herbicidal activity against gramineous weeds. Research on 3-cyanobenzoic acid has demonstrated its inhibitory effects on the growth and photosynthesis of maize, a C4 plant, suggesting that the cyano-substituted phenyl ring can contribute to herbicidal action.

Table 2: Examples of Phenoxy Herbicides and Their Mode of Action

| Herbicide | Chemical Class | Mode of Action | Reference |

| 2,4-D | Phenoxyacetic acid | Synthetic Auxin | |

| MCPA | Phenoxyacetic acid | Synthetic Auxin | |

| Diclofop-methyl | Aryloxyphenoxypropionate ("fop") | ACCase Inhibitor | |

| Fluazifop-butyl | Aryloxyphenoxypropionate ("fop") | ACCase Inhibitor | |

| Cloprop | Phenoxypropionic acid | Plant growth regulator |

This table provides examples of established phenoxy herbicides to illustrate the common modes of action within this class. The specific herbicidal activity and mode of action of this compound would need to be determined through experimental studies.

Potential in Pest Control Applications

While the primary focus for phenoxypropionic acids has been on herbicide development, the nitrile functionality opens up possibilities for other pest control applications. Nitrile-containing compounds are found in some insecticides. For instance, cyantraniliprole, a second-generation ryanodine (B192298) receptor insecticide, is effective against a broad spectrum of insect pests. Although structurally different from this compound, the presence of a nitrile group in a molecule can contribute to its insecticidal properties. The insecticidal activities of cyanohydrins and their esters have also been reported. Further research would be necessary to determine if this compound or its derivatives possess any meaningful insecticidal or other pest control activities.

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the applications of This compound in the requested fields of Materials Science, Polymer Chemistry, and Chemical Biology.

Searches for the role of this specific compound in polymer synthesis, its incorporation into functional materials, or its use as a chemical probe or affinity label did not yield any direct research findings. The available literature focuses on related but structurally distinct compounds, such as other isomers (e.g., 3-(4-cyanophenyl)propionic acid) or other derivatives of propionic acid.

While the chemical structure of this compound, featuring a carboxylic acid group, a nitrile group, and a phenoxy ether linkage, suggests theoretical potential for use as a monomer in polymerization or as a building block for more complex functional molecules, there is no published data to support its practical application in the specific areas outlined in your request.

Therefore, it is not possible to generate a scientifically accurate article on the specified topics for this particular compound.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(3-Cyanophenoxy)propionic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide critical data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as complex multiplets in the downfield region (approximately 7.0-7.8 ppm). The two methylene (B1212753) groups (-O-CH₂- and -CH₂-COOH) of the propionic acid chain would present as two distinct triplets, a result of spin-spin coupling with each other. The carboxylic acid proton (-COOH) would give rise to a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The spectrum for this compound would be expected to show ten distinct signals. Key signals would include the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the nitrile carbon (typically 115-125 ppm), and multiple signals for the aromatic carbons, with their specific shifts influenced by the ether and nitrile substituents. The two methylene carbons in the propionic acid chain would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as experimental data is not publicly available.)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -COOH | >10 | Broad Singlet |

| ¹H | Aromatic C-H | 7.0 - 7.8 | Multiplet |

| ¹H | -O-CH₂- | ~4.2 | Triplet |

| ¹H | -CH₂-COOH | ~2.8 | Triplet |

| ¹³C | -C=O | 170 - 180 | N/A |

| ¹³C | Aromatic C-O | ~160 | N/A |

| ¹³C | Aromatic C-H | 115 - 135 | N/A |

| ¹³C | Aromatic C-CN | ~112 | N/A |

| ¹³C | -C≡N | 115 - 125 | N/A |

| ¹³C | -O-CH₂- | ~65 | N/A |

| ¹³C | -CH₂-COOH | ~34 | N/A |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong peak for the carbonyl (C=O) stretch would be expected around 1700-1725 cm⁻¹. Another key feature would be a sharp, medium-intensity peak for the nitrile (C≡N) stretch, usually appearing around 2220-2260 cm⁻¹. The C-O stretching of the ether linkage would result in absorptions in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The nitrile (C≡N) stretch often produces a strong and sharp Raman signal. Aromatic ring vibrations, particularly the ring-breathing modes, would also be prominent. The carbonyl (C=O) stretch is typically weaker in Raman than in IR, whereas the symmetric vibrations of the molecule would be more Raman-active.

Table 2: Key Vibrational Bands for this compound (Note: This table is predictive, as experimental data is not publicly available.)

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Weak | Broad, Strong (IR) |

| Nitrile | C≡N stretch | 2220 - 2260 | 2220 - 2260 | Medium (IR), Strong (Raman) |

| Carbonyl | C=O stretch | 1700 - 1725 | 1700 - 1725 | Strong (IR), Weak (Raman) |

| Aromatic Ring | C=C stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| Ether | Aryl-O stretch | 1200 - 1275 | - | Strong (IR) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₁₀H₉NO₃), the expected exact mass is 191.0582 g/mol . HRMS would be used to confirm this elemental composition. In a standard electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 191. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the propionic acid side chain.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating the compound from a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector, as the aromatic ring of the compound would exhibit strong absorbance. Method development would involve optimizing the mobile phase composition, pH, and flow rate to achieve a sharp, symmetric peak with a reasonable retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar, low-volatility compound like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester). This increases the compound's thermal stability and allows it to pass through the GC column. The separated derivative would then be detected by the mass spectrometer, providing both quantification and structural confirmation based on its characteristic retention time and mass spectrum.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound. These techniques provide both qualitative and quantitative information with high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for the analysis of non-volatile and thermally labile compounds like this compound. In a typical application, a reversed-phase high-performance liquid chromatography (HPLC) system would be used to separate the target compound from its impurities or from components of a complex matrix. The separated analytes are then introduced into a mass spectrometer for detection and identification.

For instance, a method analogous to the one developed for the simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid, and methylcitric acid in dried blood spots could be adapted. nih.gov This would involve a simple and rapid sample preparation, potentially without the need for derivatization, followed by LC-MS/MS analysis. nih.gov The use of tandem mass spectrometry (MS/MS) would enhance selectivity and sensitivity, allowing for the reliable quantification of this compound even at low concentrations. The selection of precursor and product ions would be specific to the structure of this compound.

A hypothetical LC-MS/MS method for this compound could utilize the parameters outlined in the table below, based on methods for similar compounds.

| Parameter | Value |

| Chromatographic Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ for this compound |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if the compound or its derivatives are volatile. For a polar compound like this compound, derivatization would likely be necessary to increase its volatility and thermal stability. This could involve esterification of the carboxylic acid group. Once derivatized, GC-MS offers excellent chromatographic resolution and highly specific mass spectral data for identification and quantification.

Advanced Elemental Analysis and Compositional Verification

Elemental analysis is crucial for confirming the empirical formula of a newly synthesized batch of this compound, which is C₁₀H₉NO₃. High-resolution mass spectrometry (HRMS) is a key technique for this purpose. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For this compound, the expected exact mass would be calculated and compared to the measured mass, with a very low mass error (typically < 5 ppm) confirming the elemental formula.

In a manner similar to the verification of a ¹³C isotopically labeled standard of 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, HRMS would confirm the isotopic distribution and elemental composition of this compound. researchgate.net